4-(3,5-Difluorobenzyl)-phenylamine
CAS No.: 1519363-80-4
Cat. No.: VC2734393
Molecular Formula: C13H11F2N
Molecular Weight: 219.23 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1519363-80-4 |
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Molecular Formula | C13H11F2N |
Molecular Weight | 219.23 g/mol |
IUPAC Name | 4-[(3,5-difluorophenyl)methyl]aniline |
Standard InChI | InChI=1S/C13H11F2N/c14-11-6-10(7-12(15)8-11)5-9-1-3-13(16)4-2-9/h1-4,6-8H,5,16H2 |
Standard InChI Key | RDYPCTUWNRPCNV-UHFFFAOYSA-N |
SMILES | C1=CC(=CC=C1CC2=CC(=CC(=C2)F)F)N |
Canonical SMILES | C1=CC(=CC=C1CC2=CC(=CC(=C2)F)F)N |
Introduction
Chemical Structure and Properties
4-(3,5-Difluorobenzyl)-phenylamine consists of a 3,5-difluorobenzyl group connected to a 4-position of an aniline (phenylamine) moiety. The compound has the following key properties:
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Chemical Formula: C13H11F2N
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Molecular Weight: 219.23 g/mol
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Structure: Contains a benzyl linker (-CH2-) connecting a 3,5-difluorophenyl ring to the para position of an aniline ring
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Classification: Fluorinated benzylaniline derivative
Unlike the structurally related 4-(3,5-difluorophenyl)aniline (CAS: 405058-00-6), which has a direct biphenyl connection, 4-(3,5-Difluorobenzyl)-phenylamine features a methylene (-CH2-) bridge between the aromatic rings, similar to the 4-(2,3-difluorobenzyl)-phenylamine (CAS: 1516318-39-0) compound but with different fluorine positioning .
Synthetic Approaches
The synthesis of 4-(3,5-Difluorobenzyl)-phenylamine likely follows methodologies similar to those used for related fluorinated benzylamines. Based on established synthetic routes for similar compounds, potential synthetic strategies include:
Reaction Pathway via 3,5-Difluorobenzylhalide Intermediate
A feasible synthetic approach would involve:
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Preparation of 3,5-difluorobenzyl halide from 3,5-difluorobenzene
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Coupling with 4-nitrobenzene
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Reduction of the nitro group to amine
This parallels the synthetic method described for 2,4-difluorobenzene methanamines, which involves halogenation of difluorobenzene, formation of quarternary ammonium salt, and subsequent hydrolysis .
Palladium-Catalyzed Cross-Coupling
Another potential synthetic route would utilize palladium-catalyzed cross-coupling reactions between 4-bromonitrobenzene and 3,5-difluorobenzylzinc reagents, followed by reduction, similar to methodologies employed for other fluorinated phenylalanine derivatives .
Synthetic Step | Reagents | Conditions | Expected Yield |
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Halogenation of 3,5-difluorobenzene | Paraformaldehyde, HCl/ZnCl2 | 225°C, 6-8 hours | 85-90% |
Coupling reaction | 4-Nitrophenyl derivative | Pd catalyst, base | 70-80% |
Reduction | H2, Pd/C or Fe/HCl | Room temperature, 2-5 hours | 85-95% |
Structural Analysis and Characterization
X-ray Crystallography
Crystal structure analysis would likely reveal:
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Torsional angle between the two aromatic rings
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Influence of fluorine atoms on molecular packing
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Hydrogen bonding networks involving the amino group
Pharmacological Relevance and Applications
Structure-Activity Relationships
The positioning of fluorine atoms at 3,5-positions of the benzyl group likely confers specific properties:
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Distinct electronic effects compared to 2,3-difluoro analogs
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Altered hydrogen bonding capacity
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Modified steric interactions with potential biological targets
As demonstrated with similar compounds, small structural modifications in fluorinated aromatics can have significant impacts on inhibitory effects against enzymes like MAO-A, MAO-B, and AChE .
Comparison with Structurally Related Compounds
Structural Similarities and Differences
Effect of Fluorine Positioning
The 3,5-difluoro substitution pattern differs significantly from the 2,3-difluoro arrangement in terms of:
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Electronic Distribution: Meta-fluorine substituents have different electronic effects compared to ortho-substituted fluorines
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Steric Configuration: The 3,5-pattern creates a different spatial arrangement that can affect molecular recognition
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Metabolic Profile: Different substitution patterns lead to distinct metabolic stability profiles
Biochemical Interactions
Based on studies of related compounds, 4-(3,5-Difluorobenzyl)-phenylamine may interact with biological targets through:
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Hydrogen bonding via the amino group
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π-π interactions through the aromatic rings
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Electrostatic interactions facilitated by the electronegative fluorine atoms
The compound could potentially serve as a scaffold for developing inhibitors of enzymes similar to the multi-targeting compounds like 4d, 4e, and 4g that show inhibitory effects against MAO-A, MAO-B, and AChE enzymes .
Synthetic Building Block Applications
Pharmaceutical Intermediates
4-(3,5-Difluorobenzyl)-phenylamine may serve as a valuable intermediate in the synthesis of:
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Enzyme Inhibitors: Similar to the 1,3,4-oxadiazole derivatives that exhibited IC50 values in the range of 0.11–3.46 μM against MAO-A
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Non-Peptide Receptor Antagonists: Similar to compounds like the thieno[2,3-d]pyrimidine-2,4-dione derivatives containing difluorobenzyl moieties that showed high binding affinity for hormone receptors
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Protein Degrader Building Blocks: As indicated by the classification of related compounds in commercial catalogs
Synthetic Versatility
The primary amine functionality allows for various transformations:
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Amide formation
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Reductive amination
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Urea and carbamate synthesis
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Heterocycle formation
Future Research Directions
Analytical Challenges
Future research might address:
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Development of sensitive and specific analytical methods for detection in biological matrices
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Stereochemical studies if chiral derivatives are synthesized
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Comprehensive toxicological profiling
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